Dehydroabietylamine acetate

Description

Historical Context and Significance of Rosin-Derived Compounds in Chemistry

Rosin (B192284), a natural resin obtained from pine trees, has a long history of use in various applications, from traditional medicines to industrial materials like varnishes and adhesives. wikipedia.orgnih.gov The primary chemical constituents of rosin are resin acids, which account for over 90% of its composition. nih.gov These resin acids, particularly abietic acid, possess a characteristic hydrophenanthrene ring structure that provides a versatile scaffold for chemical modification. google.com

The industrial importance of rosin and its derivatives surged with the development of the naval stores industry, which extracted turpentine (B1165885) and rosin from pine oleoresin. forestagroup.com.au Over time, chemical processing techniques such as hydration, hydrogenation, oxidation, and esterification were applied to rosin's components, yielding a wide array of valuable chemicals. researchgate.net These rosin-derived compounds have found applications as surfactants, biocides, and monomers for polymers. researchgate.netmdpi.com The inherent biocompatibility and biodegradability of some rosin derivatives have also led to their exploration in biomedical applications, including drug delivery systems and tissue engineering. wikipedia.orgresearchgate.net The abundance, low cost, and renewable nature of rosin make it an attractive alternative to petroleum-based feedstocks in the chemical industry. google.comforestagroup.com.au

Dehydroabietylamine (B24195) Acetate (B1210297) as a Key Intermediate and Research Subject

Dehydroabietylamine is a primary amine derived from abietic acid. chemicalbook.com Dehydroabietylamine acetate is the salt formed from the reaction of dehydroabietylamine with acetic acid. google.com This conversion to the acetate salt is a crucial step in the purification of dehydroabietylamine. chemicalbook.com The salt form allows for easy handling and purification through crystallization. google.com The free base, dehydroabietylamine, can then be regenerated by treatment with a base. chemicalbook.com

The significance of this compound lies in its role as a key intermediate for the synthesis of a diverse range of other compounds. google.com Its free amino group provides a reactive site for further chemical modifications, making it a valuable precursor for creating new molecules with specific functionalities. google.com This has led to its use in the preparation of various derivatives with applications in medicinal chemistry and materials science. ontosight.aitandfonline.com

As a research subject, this compound and its parent amine have been investigated for their own intrinsic properties and for their utility in asymmetric synthesis. The rigid, chiral structure of the dehydroabietyl group makes it an effective chiral auxiliary and a component of chiral resolving agents. For instance, derivatives of dehydroabietylamine have been successfully used as chiral NMR solvating agents to determine the enantiomeric purity of carboxylic acids. researchgate.net

Overview of Contemporary Research Paradigms and Scientific Significance

Current research involving dehydroabietylamine and its derivatives is multifaceted, spanning several key areas:

Antimicrobial and Antitumor Agents: A significant area of research focuses on the synthesis of dehydroabietylamine derivatives with potential biological activity. tandfonline.comnih.gov Scientists have synthesized and evaluated numerous derivatives for their cytotoxic effects against various cancer cell lines, including prostate, ovarian, breast, and liver cancer cells. tandfonline.comnih.govtandfonline.com The structural modifications often involve introducing different functional groups to the dehydroabietylamine scaffold to enhance potency and selectivity. tandfonline.com Similarly, the antimicrobial properties of dehydroabietylamine-based compounds are being explored for developing new antibacterial and antifungal agents. nih.govacs.org

Chiral Catalysis and Recognition: The inherent chirality of dehydroabietylamine continues to be exploited in the field of asymmetric synthesis. Researchers are developing new chiral catalysts and ligands derived from dehydroabietylamine for use in stereoselective reactions. mdpi.com For example, chiral quaternary ammonium (B1175870) salts derived from dehydroabietylamine have been used as phase-transfer catalysts. mdpi.com Furthermore, its derivatives are employed in chiral recognition studies, aiding in the separation and analysis of enantiomers. researchgate.netacs.org

Advanced Materials: The rigid and hydrophobic nature of the dehydroabietyl structure makes it a valuable component in the design of new materials. Research is underway to incorporate dehydroabietylamine derivatives into polymers and other materials to impart specific properties. google.com For instance, dehydroabietylamine-modified cellulose (B213188) nanofibril films have been developed as a sustainable biomaterial with broad-spectrum antimicrobial effects. acs.org

The scientific significance of this compound and its derivatives stems from their foundation as renewable, bio-based chemical building blocks. The ability to create a wide array of complex molecules from this starting material highlights its versatility and importance in the ongoing effort to develop sustainable chemical processes and novel functional compounds.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C22H35NO2 | chemsrc.comchemicalbook.com |

| Molecular Weight | 345.519 g/mol | chemsrc.com |

| Melting Point | 139-141 °C | chemsrc.comchemicalbook.com |

| Boiling Point | 382.8 °C at 760 mmHg | chemsrc.com |

| Flash Point | 156.7 °C | chemsrc.com |

| CAS Number | 2026-24-6 | chemsrc.comchemicalbook.com |

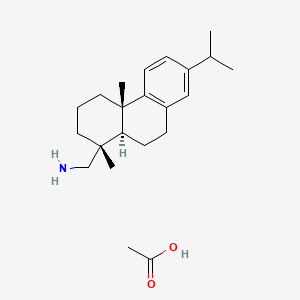

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2026-24-6 |

|---|---|

Molecular Formula |

C20H31N.C2H4O2 C22H35NO2 |

Molecular Weight |

345.5 g/mol |

IUPAC Name |

[(1S,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;acetic acid |

InChI |

InChI=1S/C20H31N.C2H4O2/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;1-2(3)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H3,(H,3,4)/t18-,19+,20+;/m0./s1 |

InChI Key |

BFAQRUGPWJVQDA-WUHLWKCASA-N |

SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.CC(=O)O |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@]([C@@H]3CC2)(C)CN)C.CC(=O)O |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.CC(=O)O |

Other CAS No. |

2026-24-6 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthetic Pathways and Precursor Chemistry of Dehydroabietylamine Acetate

Derivation and Purification Methodologies

The generation of high-purity dehydroabietylamine (B24195) acetate (B1210297) relies on controlled salt formation followed by meticulous purification to isolate it from related resin amine compounds.

Conversion from (+)-Dehydroabietylamine and Rosin (B192284) Amine D

Dehydroabietylamine acetate is synthesized via a direct acid-base reaction. The commercially available starting material, Rosin Amine D, is a mixture of resin amines, consisting of approximately 50% dehydroabietylamine, 20% dihydroabietylamine, and 20% tetrahydroabietylamine organic-chemistry.org. The synthesis selectively isolates the dehydroabietylamine component.

The process involves dissolving Rosin Amine D in a suitable solvent, such as toluene (B28343). This solution is then heated, typically to around 80°C, and treated with approximately one equivalent of glacial acetic acid, also dissolved in toluene organic-chemistry.org. Upon cooling, this compound, being less soluble than the acetates of dihydro- and tetrahydroabietylamine, selectively precipitates out of the solution as a crystalline solid. This selective crystallization is the basis for its separation from the other amine components present in the raw material organic-chemistry.orgscirp.org.

| Starting Material | Reagent | Solvent | Key Process | Product |

|---|---|---|---|---|

| Rosin Amine D | Glacial Acetic Acid | Toluene | Heating followed by cooling and precipitation | Crystalline this compound |

Advanced Purification and Recrystallization Techniques for Enhanced Purity

Achieving high purity is critical for the subsequent use of this compound. The initial crystalline precipitate obtained from the reaction is collected by filtration and subjected to extensive washing with toluene to remove soluble impurities, including the acetates of dihydroabietylamine and tetrahydroabietylamine organic-chemistry.org.

For further enhancement of purity, recrystallization is employed. The washed this compound is dissolved in a hot solvent, such as toluene or ethyl acetate, and then allowed to cool slowly, promoting the formation of well-defined crystals organic-chemistry.org. This process is highly effective for removing residual inert rosin impurities. After recrystallization, the purified salt is collected by filtration, washed with a non-polar solvent like Skellysolve A to remove residual toluene, and dried organic-chemistry.org. The resulting snow-white, crystalline solid exhibits a melting point in the range of 143-146°C, indicating a high degree of purity organic-chemistry.org.

Strategies for Chemical Modification and Derivatization

The primary amine group of dehydroabietylamine, readily available from its acetate salt, is a versatile functional handle for a wide range of chemical modifications and the synthesis of complex derivatives.

Amide Formation via Carbodiimide-Mediated Coupling

A standard and efficient method for forming an amide bond involves the reaction of dehydroabietylamine with a carboxylic acid using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) researchgate.net. This method circumvents the direct, high-temperature condensation which can be unsuitable for sensitive substrates.

In this reaction, the carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate researchgate.nettandfonline.com. This intermediate is then susceptible to nucleophilic attack by the primary amine of dehydroabietylamine, leading to the formation of the desired amide and a urea byproduct researchgate.nettandfonline.com. Additives like N-hydroxybenzotriazole (HOBt) can be used to increase yields and reduce side reactions taylorandfrancis.com. This strategy has been employed to connect dehydroabietylamine with other rosin-derived molecules, such as abietic acid, creating amide-linked rosin derivatives google.com.

Synthesis of Chiral Quaternary Ammonium (B1175870) Salts

The chiral scaffold of dehydroabietylamine is useful in the preparation of chiral quaternary ammonium salts, which can function as phase-transfer catalysts researchgate.netnih.gov. A common synthetic route involves a two-step process.

First, dehydroabietylamine is acylated using a reagent like bromoacetyl chloride in the presence of a base such as triethylamine (B128534). This reaction yields an N-bromoacetyl dehydroabietylamine intermediate researchgate.netnih.gov. Subsequently, this intermediate undergoes a quaternization reaction with a tertiary amine (e.g., triethylamine, 1-methylpiperidine, or 1-methylpyrrolidine) to produce the final amide-type chiral quaternary ammonium salt in high yields researchgate.netnih.gov.

| Step | Reactants | Key Reagent/Base | Product |

|---|---|---|---|

| 1. Acylation | Dehydroabietylamine, Bromoacetyl chloride | Triethylamine | N-bromoacetyl dehydroabietylamine |

| 2. Quaternization | N-bromoacetyl dehydroabietylamine, Tertiary Amine | - | Amide-type chiral quaternary ammonium salt |

Heterocyclic Ring System Incorporations (e.g., Thiophene (B33073), Pyrazine (B50134), Thiadiazole, Quinazolinone)

The dehydroabietylamine framework has been successfully integrated with various heterocyclic ring systems to generate novel molecules with potential biological activities.

Thiophene: Thiophene-containing derivatives of dehydroabietylamine have been synthesized. These include thiophene-based Schiff bases, formed by the condensation of the primary amine with a thiophene aldehyde, and thiophene amides, formed by coupling the amine with a thiophene-containing carboxylic acid researchgate.net.

Pyrazine: Pyrazine moieties have been incorporated into the dehydroabietylamine structure. The synthesis of these derivatives allows for the exploration of their biological properties, such as antitumor activity.

Thiadiazole: Dehydroabietylamine has been used as a precursor for the synthesis of 1,3,4-thiadiazole derivatives. For instance, a series of novel 1,3,4-thiadiazole thiourea derivatives containing the dehydroabietyl group has been prepared and investigated for potential applications as biorational pesticides.

Quinazolinone: Novel 2,3-dihydroquinazolin-4(1H)-one derivatives are synthesized using a three-component reaction. This involves the condensation of dehydroabietylamine, isatoic anhydride (B1165640), and various aromatic aldehydes in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction proceeds in good yields and produces a mixture of two diastereomers which can be separated by chromatographic techniques.

Multicomponent Reaction Approaches (e.g., Passerini and Ugi Reactions)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a product that incorporates substantial portions of all the initial components. These reactions are valued for their high atom economy, step efficiency, and the ability to rapidly generate diverse libraries of complex molecules from simple starting materials. nih.gov

Passerini Reaction (Three-Component Reaction)

First reported in 1921, the Passerini reaction is an isocyanide-based MCR involving a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide. nih.govorganic-chemistry.org The reaction directly yields α-acyloxy carboxamides. organic-chemistry.orgresearchgate.net The mechanism is believed to proceed through a concerted, non-ionic pathway where hydrogen bonding plays a critical role in the formation of a cyclic transition state. organic-chemistry.org This reaction provides three points of diversity, making it a valuable tool for creating varied compound libraries. nih.gov Although direct synthesis of this compound derivatives via the Passerini reaction is less commonly detailed, the fundamental components could be adapted where Dehydroabietylamine is first converted into one of the requisite functional groups.

Ugi Reaction (Four-Component Reaction)

The Ugi four-component reaction (Ugi-4CR) is a more versatile MCR that utilizes a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to synthesize α-acylamino carboxamides, also known as bis-amides. nih.govnih.gov Dehydroabietylamine is an ideal substrate to serve as the primary amine component in this reaction. The reaction mechanism begins with the condensation of the amine and the carbonyl group to form an imine, which is then protonated by the carboxylic acid. This activated intermediate reacts with the isocyanide, followed by a Mumm rearrangement to yield the final bis-amide product. nih.gov A key advantage of the Ugi reaction is its high atom economy, with water being the only byproduct, which simplifies purification. nih.gov

Research has demonstrated the successful use of the Ugi-4CR to synthesize a set of 16 novel derivatives of dehydroabietylamine, which were subsequently screened for in vitro cytotoxicity against various human tumor cell lines. nih.gov Notably, conjugates of dehydroabietylamine with rhodamine B, synthesized via this method, showed remarkable cytotoxic activity, with EC₅₀ values in the low nanomolar range. nih.gov This highlights the Ugi reaction's power in medicinal chemistry for linking molecular fragments to generate pharmacologically potent compounds. nih.gov

Table 1: Overview of the Ugi Four-Component Reaction for Dehydroabietylamine Derivatives

| Component | Function | Example Reactant for Dehydroabietylamine Derivatives |

|---|---|---|

| Amine | Provides the core backbone | Dehydroabietylamine |

| Carbonyl | Forms the imine intermediate | Various aldehydes or ketones |

| Carboxylic Acid | Protonates the imine and adds an acyl group | Acetic acid, benzoic acid derivatives |

Preparation of Semicarbazide and Urazole Derivatives

The primary amino group of dehydroabietylamine serves as a key functional handle for the synthesis of various heterocyclic derivatives, including semicarbazides and urazoles. These transformations introduce new structural motifs that can modulate the biological activity of the parent molecule.

The synthesis of semicarbazide derivatives from a primary amine like dehydroabietylamine can be achieved through a multi-step process. A common pathway involves reacting the amine with an appropriate reagent like ethyl chloroformate to form a carbamate (B1207046). organic-chemistry.org This intermediate can then react with a hydrazine equivalent, such as ethyl carbazide, to yield the corresponding semicarbazide. organic-chemistry.org

Urazoles, which are 1,2,4-triazolidine-3,5-dione structures, are typically prepared by the cyclization of semicarbazide precursors. organic-chemistry.org Following the synthesis of the dehydroabietylamine-derived semicarbazide, an intramolecular cyclization can be induced, often under alkaline conditions, to form the stable five-membered urazole ring. organic-chemistry.orgresearchgate.net This synthetic sequence provides a reliable method for converting the simple amino group into a more complex and rigid heterocyclic system.

Table 2: General Synthetic Pathway for Urazole Derivatives from Dehydroabietylamine

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | Dehydroabietylamine, Ethyl Chloroformate | Dehydroabietyl Carbamate | Formation of a carbamate intermediate. |

| 2 | Dehydroabietyl Carbamate, Ethyl Carbazide | Dehydroabietyl Semicarbazide | Formation of the open-chain semicarbazide. |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and improving process efficiency compared to conventional heating methods. ajrconline.org This technology utilizes microwave irradiation to heat the reaction mixture directly and uniformly, leading to a rapid increase in temperature. ajrconline.org The primary advantages of MAOS include drastically reduced reaction times, often from hours to minutes, and significant improvements in product yields. ajrconline.organalis.com.my

The application of microwave assistance is particularly beneficial for the types of reactions discussed previously, such as multicomponent reactions and the synthesis of heterocyclic compounds. For instance, Knoevenagel condensations, which share mechanistic similarities with steps in MCRs, have been shown to complete in 0.5–1 minute under microwave irradiation, compared to 15–24 hours with conventional heating. oatext.com Similarly, other studies report the completion of reactions in 8-17 minutes with yields of 74-85% under microwave conditions, while conventional reflux required 8-18 hours for yields of only 56-79%. analis.com.my

These enhancements are attributed to the efficient and homogeneous heating provided by microwaves, which can accelerate reaction rates and often lead to cleaner reactions with fewer side products. ajrconline.org By applying MAOS to the synthesis of this compound derivatives, chemists can achieve higher throughput, reduce energy consumption, and follow principles of green chemistry. ajrconline.orgoatext.com

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Parameter | Microwave-Assisted Synthesis (MAOS) | Conventional Heating (Reflux) |

|---|---|---|

| Reaction Time | Drastically reduced (e.g., 1-20 minutes) analis.com.my | Significantly longer (e.g., 6-24 hours) analis.com.myoatext.com |

| Product Yield | Generally higher (e.g., 74-94%) analis.com.my | Often lower (e.g., 56-85%) analis.com.my |

| Heating Method | Direct, uniform heating of the entire sample volume ajrconline.org | Indirect, convective heating from an external source |

| Process Efficiency | High throughput, energy-efficient ajrconline.org | Lower throughput, higher energy consumption |

| Environmental Impact | Considered a "green chemistry" approach ajrconline.org | Less environmentally friendly due to longer run times |

Advanced Applications in Chiral Chemistry and Stereoselective Processes

Utilization as Chiral Nuclear Magnetic Resonance (NMR) Solvating Agents

(+)-Dehydroabietylamine, sourced from dehydroabietylamine (B24195) acetate (B1210297), and its derivatives have emerged as effective chiral NMR solvating agents (CSAs). These agents are instrumental in the determination of enantiomeric purity through the principle of generating diastereomeric interactions that can be distinguished by NMR spectroscopy. When a chiral substrate is mixed with a CSA, transient diastereomeric complexes are formed, leading to separate NMR signals for the different enantiomers.

Derivatives of (+)-dehydroabietylamine, including tertiary amines and their corresponding ammonium (B1175870) salts, have been synthesized and studied for their efficacy as CSAs. helsinki.fisemanticscholar.org For instance, (+)-dehydroabietyl-N,N-dimethylmethanamine and its ammonium salts have been successfully employed to resolve enantiomers of model compounds such as Mosher's acid and its tetrabutylammonium (B224687) salt. helsinki.firesearchgate.net The rigid tricyclic skeleton of the dehydroabietylamine moiety provides a well-defined chiral environment that induces significant chemical shift differences (Δδ) between the signals of the enantiomers of the analyte.

The effectiveness of these CSAs is demonstrated in their ability to resolve a variety of chiral compounds, particularly carboxylic acids. The interactions leading to chiral recognition are multifaceted, involving hydrogen bonding, steric hindrance, and π-π stacking interactions, which are facilitated by the aromatic ring and the bulky hydrophobic structure of the dehydroabietylamine framework.

Principles and Optimization of Enantiomeric Resolution

The resolution of enantiomers using dehydroabietylamine-based compounds relies on the formation of diastereomeric complexes with distinct physicochemical properties. The optimization of this process involves a careful selection of the CSA, the solvent, and the concentration of both the host (CSA) and the guest (analyte).

Dehydroabietylamine-derived CSAs have shown particular promise in the enantiomeric discrimination of α-substituted carboxylic acids. helsinki.fi Studies have demonstrated that the best resolution is often achieved for carboxylic acids that possess an electronegative substituent at the α-position. helsinki.fihelsinki.fi This is attributed to the enhanced interaction between the electron-deficient center of the carboxylic acid and the amine functionality of the CSA.

The versatility of these CSAs allows for the resolution of both aromatic and aliphatic α-substituted carboxylic acids. The choice between a neutral (free amine) or an ionic (ammonium salt) form of the CSA can be tailored to the specific substrate, with ionic CSAs generally performing better for the resolution of carboxylate salts. helsinki.fi

Below is a table summarizing the application of a dehydroabietylamine derivative in resolving various α-substituted carboxylic acids.

| Analyte (Racemic α-Substituted Carboxylic Acid) | Type | Observed Resolution |

| Mandelic Acid | Aromatic, α-hydroxy | Good |

| Atrolactic Acid | Aromatic, α-hydroxy | Good |

| 2-Phenylpropionic Acid | Aromatic, α-alkyl | Moderate |

| 2-Chloromandelic Acid | Aromatic, α-halo, α-hydroxy | Excellent |

| 2-Hydroxyisocaproic Acid | Aliphatic, α-hydroxy | Good |

| 2-Bromopropionic Acid | Aliphatic, α-halo | Moderate |

This table is illustrative and based on general findings in the referenced literature.

The ionic functionality, specifically the formation of an ammonium salt from the dehydroabietylamine derivative, plays a pivotal role in chiral recognition, especially for anionic analytes like carboxylates. helsinki.fisemanticscholar.org The formation of an ion pair between the chiral dehydroabietylammonium cation and the enantiomeric carboxylate anions leads to the formation of diastereomeric salts.

The key interactions contributing to chiral recognition by ionic dehydroabietylamine derivatives include:

Ionic Bonding: The primary interaction between the ammonium cation of the CSA and the carboxylate anion of the analyte.

Hydrogen Bonding: Additional stabilization of the diastereomeric complex through hydrogen bonds.

Steric Repulsion: The bulky tricyclic structure of the dehydroabietylamine moiety creates a chiral pocket that sterically hinders one enantiomer more than the other.

Methodological Advancements in Enantiomeric Excess Determination

The use of dehydroabietylamine-based CSAs provides a rapid and convenient method for the determination of enantiomeric excess (ee) without the need for derivatization or chromatographic separation. rsc.org The ee can be directly calculated from the integration of the well-resolved signals of the two enantiomers in the NMR spectrum.

Recent advancements have focused on the synthesis of novel dehydroabietylamine derivatives to improve the magnitude of the chemical shift nonequivalence (ΔΔδ) and broaden the scope of resolvable analytes. For instance, the development of secondary amine and imidazolium (B1220033) salt derivatives of dehydroabietylamine has expanded the toolkit of available CSAs. helsinki.fiqub.ac.uk

The reliability of ee determination using these CSAs has been validated by comparing the NMR results with those obtained from established techniques like chiral High-Performance Liquid Chromatography (HPLC). These studies have shown excellent correlation, confirming the accuracy of the NMR-based method. helsinki.fi The ability to quickly screen for enantiomeric purity makes these CSAs valuable tools in asymmetric synthesis and catalysis research.

A summary of research findings on the determination of enantiomeric excess using a dehydroabietylamine-derived CSA is presented below.

| Chiral Solvating Agent | Analyte | NMR Nucleus | ΔΔδ (ppm) | Reference |

| (+)-Dehydroabietyl-N,N-dimethylmethanamine | Mosher's Acid | ¹H | up to 0.036 | helsinki.fi |

| (+)-Dehydroabietyl-N,N-dimethylmethanamine | Mosher's Acid | ¹⁹F | up to 0.12 | helsinki.fi |

| Bisdehydroabietylamino-N¹,N²-ethane-1,2-diamine | Mosher's Acid | ¹H | Significant | helsinki.fi |

| N-(dehydroabietyl)-2-(dehydroabietylamino)ethanaminium bis((trifluoromethyl)sulfonyl)amide | Mosher's Acid n-Bu₄N Salt | ¹H | Significant | helsinki.fi |

Catalytic Science and Dehydroabietylamine Acetate Based Catalysts

Design and Application of Chiral Phase-Transfer Catalysts

The inherent chirality of dehydroabietylamine (B24195) makes it a valuable scaffold for the design of chiral phase-transfer catalysts (PTCs). These catalysts are instrumental in asymmetric synthesis, facilitating reactions between reactants in different phases (e.g., liquid-liquid or solid-liquid) to produce an excess of one enantiomer of a chiral product.

New amide-type chiral quaternary ammonium (B1175870) salts have been designed and synthesized from dehydroabietylamine in a straightforward two-step process. The synthesis begins with the acylation of dehydroabietylamine using bromoacetyl chloride, followed by a quaternization reaction with various tertiary amines. This method yields a series of novel chiral PTCs. Although dehydroabietylamine has been used to prepare surfactants, its application in chiral phase-transfer catalysis has been relatively unexplored. nih.gov

A significant application of these dehydroabietylamine-derived chiral PTCs is in the transition-metal-catalyzed asymmetric alkynylation of isatin (B1672199) derivatives. nih.gov This reaction is a highly effective method for synthesizing 3-alkynyl-3-hydroxy-2-oxindoles, which are important chiral building blocks in medicinal chemistry.

In this process, the dehydroabietylamine-based quaternary ammonium salt acts as the chiral PTC in a hybrid catalytic system alongside a transition metal salt, such as silver acetate (B1210297) (AgOAc). nih.govmdpi.com The PTC facilitates the transfer of reactants across phases while inducing enantioselectivity, and the silver catalyst activates the terminal alkyne for addition to the isatin derivative.

Research has shown that the structure of the quaternary ammonium salt significantly influences the reaction's yield and enantioselectivity. By modifying the substituents on the nitrogen atom of the catalyst, the reaction conditions can be optimized. For instance, in the reaction between N-trityl isatin and phenylacetylene, different dehydroabietylamine-derived PTCs were tested, with variations in solvents, bases, and silver salts to maximize the yield and enantiomeric excess (ee) of the desired chiral tertiary alcohol product. nih.gov

The results from a study on the silver-catalyzed alkynylation of an N-trityl isatin derivative are summarized in the table below, showcasing the performance of a specific dehydroabietylamine-derived catalyst under optimized conditions with various alkynes.

Table 1: Asymmetric Alkynylation of N-trityl Isatin Catalyzed by a Dehydroabietylamine-Derived PTC and AgOAc Reaction conditions: N-trityl isatin (0.2 mmol), alkyne (0.3 mmol), AgOAc (5 mol%), Catalyst (5.5 mol%), K2CO3 (0.4 mmol), in a Toluene (B28343)/H2O mixture at 30 °C for 24 hours.

| Alkyne (Substituent) | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Phenylacetylene | 7ca | 92 | 84 |

| 4-Methylphenylacetylene | 7cb | 94 | 86 |

| 4-Methoxyphenylacetylene | 7cc | 95 | 88 |

| 4-Fluorophenylacetylene | 7cd | 90 | 85 |

| 2-Thienylacetylene | 7ce | 85 | 82 |

This table was generated based on data from "Chiral Quaternary Ammoniums Derived from Dehydroabietylamine: Synthesis and Application to Alkynylation of Isatin Derivatives Catalyzed by Silver". nih.gov

Heterogeneous Catalytic Systems

Information on the use of Dehydroabietylamine Acetate in the catalytic conversion of carbon dioxide with homopropargylic amines and its integration within Metal-Organic Framework (MOF) composites could not be found in the provided search results.

Exploration of Transition Metal Complexes in Catalysis

Derivatives of dehydroabietylamine serve as effective ligands in the formation of transition metal complexes that exhibit catalytic activity. The rigid, bulky structure of the dehydroabietylamine moiety can create a specific chiral environment around the metal center, influencing the stereochemical outcome of catalyzed reactions.

One example is the use of a dehydroabietylamine-derived phase-transfer catalyst in conjunction with a silver(I) salt for the enantioselective alkynylation of isatins, as detailed in section 4.1.1. In this hybrid system, while not a stable, isolated complex, the chiral ammonium salt and the silver ion work in concert to create a chiral catalytic environment that leads to high enantioselectivity. nih.gov

Furthermore, more defined transition metal complexes have been synthesized. For instance, a polymer Schiff base copper complex incorporating dehydroabietylamine has been developed. This material was created by first synthesizing a dehydroabietylamine Schiff base monomer, which was then copolymerized to form a polymer ligand. This polymer reacted with anhydrous cupric acetate to yield the final copper complex. This complex proved to be an effective catalyst for the oxidation of anise oil to anisaldehyde, achieving a conversion rate of 97.49% under optimized conditions. This demonstrates the successful integration of the dehydroabietylamine structure into a transition metal complex for oxidation catalysis.

Interfacial Phenomena and Materials Science Research

Adsorption Studies on Inorganic Mineral Surfaces

The adsorption of dehydroabietylamine (B24195) acetate (B1210297) onto various inorganic mineral surfaces has been investigated to understand its behavior as a cationic collector in flotation processes. These studies are crucial for optimizing the separation of minerals.

The adsorption of dehydroabietylamine acetate on mineral surfaces is primarily driven by electrostatic interactions. As a cationic surfactant, it readily adsorbs onto negatively charged surfaces. The mechanism of adsorption can be complex, involving not only electrostatic attraction but also hydrophobic interactions between the hydrocarbon chains of the adsorbed molecules, especially at higher concentrations.

Research on minerals like quartz and hematite (B75146) has shown that the adsorption process can lead to the formation of a monolayer of this compound on the mineral surface. This adsorbed layer alters the surface properties of the mineral, making it more hydrophobic and facilitating its separation through flotation. The adsorption behavior can be influenced by factors such as the concentration of the collector, the pH of the solution, and the specific type of mineral.

The pH of the solution plays a critical role in the adsorption of this compound on mineral surfaces. bac-lac.gc.ca The surface charge of many minerals is pH-dependent, as is the speciation of the amine collector in solution. Generally, the adsorption of this cationic collector decreases as the pH of the solution decreases. bac-lac.gc.ca

At lower pH values, the mineral surface may become more positively charged, leading to electrostatic repulsion with the cationic dehydroabietylamine species and thus, reduced adsorption. Conversely, in more alkaline solutions, mineral surfaces tend to be more negatively charged, favoring the electrostatic attraction and adsorption of the cationic collector. However, the effect of pH can be complex and may vary depending on the specific mineral's point of zero charge. For instance, studies have been conducted on the adsorption of this compound for pH values ranging from 2.5 to 10.5. onemine.org

The following table summarizes the general effect of pH on the adsorption of this compound:

| pH Range | General Effect on Adsorption |

| Acidic (Low pH) | Decreased adsorption due to positive surface charge on minerals. |

| Neutral to Alkaline (Higher pH) | Increased adsorption due to negative surface charge on minerals. |

Studies have been conducted to compare the adsorption of this compound on different types of minerals, including silicate (B1173343) minerals like quartz and oxide minerals such as hematite and rutile. bac-lac.gc.caonemine.org These comparative analyses are essential for understanding the selectivity of the collector in mineral flotation processes.

The adsorption behavior is influenced by the surface properties of each mineral, including their crystal structure and surface charge characteristics at different pH values. Research has shown that this compound can adsorb onto all three minerals—quartz, hematite, and rutile. onemine.org However, the extent of adsorption and the optimal conditions for flotation can differ. For example, while good collection may be achieved with this amine, achieving selectivity between these minerals often requires the use of depressants for some of the minerals. onemine.org

The zero-points-of-charge for these minerals have been identified as approximately 2.6 for quartz, 8.68 for hematite, and 7.13 for rutile, which influences the pH range for effective adsorption. bac-lac.gc.ca

Development of Functionalized Biomaterials

Dehydroabietylamine has been utilized in the development of functionalized biomaterials, particularly in creating surfaces with antimicrobial properties.

Cellulose (B213188) nanofibril (CNF) films have been surface-modified with dehydroabietylamine to create a new class of sustainable biomaterials. acs.org This modification involves the chemical grafting of dehydroabietylamine onto the CNF surface. The resulting modified films, designated as CNF-CMC-1, exhibit altered surface properties. acs.org

X-ray photoelectron spectroscopy (XPS) analysis of these modified films revealed the presence of nitrogen and carbon atoms with C-C bonds, which are not present in the original cellulose structure, confirming the successful chemical modification. acs.org The modified films also showed a higher contact angle, indicating increased surface hydrophobicity. acs.org Importantly, this surface modification was achieved while retaining the beneficial properties of the original CNF film, such as moisture buffering and strength. acs.orgstrath.ac.uk

The surface modification of CNF films with dehydroabietylamine has been specifically engineered to create contact-active antimicrobial surfaces. acs.org These surfaces are designed to be active against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. strath.ac.uk

The resulting CNF-CMC-1 films have demonstrated high efficiency against various bacteria, including the methicillin-resistant Staphylococcus aureus (MRSA). strath.ac.uk Research has shown that these surfaces can cause a virtually complete reduction of bacterial cells from suspensions after a 24-hour contact period. acs.orgscispace.com This antimicrobial activity is achieved with a low surface coverage of the dehydroabietylamine derivative, which is a significant advantage. strath.ac.uk The development of these contact-active surfaces represents an environmentally friendly alternative to traditional antimicrobial agents like silver, which can have environmental toxicity concerns. acs.orgstrath.ac.uk

The following table summarizes the antimicrobial efficacy of dehydroabietylamine-modified CNF films against a specific bacterial strain:

| Bacterial Strain | Initial Concentration (CFU/mL) | Contact Time (hours) | Outcome |

| S. aureus ATCC12528 | 105 | 24 | Virtually complete reduction of total cells acs.org |

Investigation of Structure Activity Relationships Through Derivatization

Systematization of Dehydroabietylamine (B24195) Derivative Libraries

The inherent reactivity of the primary amino group and the aromatic C-ring of dehydroabietylamine provides a versatile platform for the synthesis of diverse derivative libraries. These libraries are systematically constructed to explore a wide chemical space and identify key structural motifs responsible for biological activity.

Common synthetic strategies involve the formation of Schiff bases and amides. nih.gov For instance, reacting dehydroabietylamine with various aldehydes and carboxylic acids has yielded extensive libraries of derivatives. One approach involved the reaction of dehydroabietylamine with thiophene (B33073) aldehydes, thiophene carboxylic acids, and pyrazine (B50134) carboxylic acids to create libraries of thiophene Schiff-bases, thiophene amides, and pyrazine amides, respectively. nih.gov Similarly, imidazole-containing derivatives have been synthesized as both organic salts and amides. chem960.com

Beyond simple amide and imine formation, researchers have focused on modifications of the diterpene's C-ring and the amino moiety at C-18. nih.gov This has led to the creation of libraries containing heterocyclic systems such as pyrrolidine, piperidine, azepane, morpholine, isoindoline, and pyrrole. researchgate.net Furthermore, palladium-catalyzed C(sp³)–H activation has been employed to introduce aryl groups at the C-19 position, expanding the structural diversity of the derivatives. researcher.lifeacs.org

These systematically synthesized libraries provide a valuable resource for screening against various biological targets and for establishing robust structure-activity relationships (SAR).

Probing Molecular Interactions with Biological Macromolecules (e.g., DNA binding studies)

A significant area of investigation for dehydroabietylamine derivatives has been their interaction with biological macromolecules, particularly DNA. Several studies have demonstrated that these compounds can bind to DNA, which is often a mechanism of action for anticancer agents. nih.gov

Various biophysical techniques have been employed to study these interactions. Fluorescence spectroscopy and circular dichroism studies have been used to confirm the interaction of optically pure dehydroabietylamine heterocyclic derivatives with DNA. sioc-journal.cn These studies can also provide insights into the strength of the binding. For example, in one study, the binding ability of three different heterocyclic derivatives was determined to be in the order of compound 5 > 10 > 7. sioc-journal.cn

Gel electrophoresis experiments have provided further evidence of DNA interaction, showing that some dehydroabietylamine derivatives can cleave plasmid DNA. nih.govsioc-journal.cn The mode of binding has also been investigated, with studies suggesting an intercalative binding mode for certain thiophene Schiff-base and amide derivatives. nih.govtandfonline.comnih.gov This is supported by absorption spectra showing a hypochromic shift upon the addition of DNA. nih.gov The ability of these compounds to interact with and cleave DNA highlights their potential as cytotoxic agents.

Elucidation of Functional Group Contributions to Molecular Properties

For instance, the introduction of heterocyclic moieties like thiophene and pyrazine has been shown to yield derivatives with significant antiproliferative activity. nih.govtandfonline.com In a series of benzo-azepine derivatives synthesized from dehydroabietylamine, the nature of the functional group on ring B was found to play a crucial role in their cytotoxicity. The activity was observed to increase in the order: carbonyl and lactam < imine-like side chain < oxime ether-like side chain, suggesting that the N-containing group is beneficial for binding to the target receptor. nih.gov

Modifications to the C-ring of the dehydroabietylamine scaffold have also been shown to impact activity. The presence of a nitro group at the 12th position and a carbonyl group at the 7th position was found to increase cytotoxic activity against human prostate and ovarian carcinoma cell lines. nih.gov In another study, the introduction of fluorine and bromine at the C-4 position on a benzene (B151609) ring of amide derivatives enhanced their antibacterial activity against E. coli. acs.org

The following table summarizes the observed impact of different functional groups on the biological activities of dehydroabietylamine derivatives:

| Derivative Class | Functional Group/Modification | Observed Impact on Activity | Reference(s) |

| Thiophene Schiff-bases and Amides | Thiophene and pyrazine rings | High antiproliferative activity, DNA intercalation | nih.govtandfonline.comnih.govtandfonline.com |

| Benzo-azepine derivatives | Oxime ether-like side chain on ring B | Increased cytotoxicity | nih.gov |

| C-ring modified derivatives | Nitro group at C-12 and carbonyl at C-7 | Increased cytotoxic activity | nih.gov |

| C-19 arylated derivatives | Fluorine/Bromine on benzene ring of amide | Enhanced antibacterial activity | acs.org |

| Amide derivatives | 12-hydroxy-N-(isonicotinoyl) and N-(4-methoxybenzoyl) | Good cytotoxic activities and selectivity | nih.gov |

These findings underscore the importance of specific functional groups in modulating the biological profile of dehydroabietylamine derivatives and guide the design of future analogues with improved therapeutic potential.

Impact of Stereochemistry on Derivative Activity Profiles

The stereochemical configuration of a molecule is a critical determinant of its biological activity, as interactions with chiral biological macromolecules such as proteins and nucleic acids are often highly stereospecific. researchgate.net Dehydroabietylamine itself is a chiral molecule, specifically (+)-dehydroabietylamine, and this inherent chirality is carried through to its derivatives.

While the starting material for the synthesis of the discussed derivative libraries is enantiomerically pure, the impact of stereochemistry on the activity profiles of the final compounds is a crucial consideration. Generally, different stereoisomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological properties. researchgate.netmdpi.com One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.

Analytical and Spectroscopic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Dehydroabietylamine (B24195) acetate (B1210297). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.

¹H NMR Spectroscopy: In the proton (¹H) NMR spectrum of Dehydroabietylamine acetate, distinct signals corresponding to the protons of both the Dehydroabietylamine cation and the acetate anion are expected.

Dehydroabietylamine Moiety: The aromatic protons on the C-ring typically appear as multiplets in the downfield region. The benzylic protons and the proton adjacent to the isopropyl group also resonate in characteristic regions. The numerous aliphatic protons of the fused ring system produce a complex series of signals in the upfield region.

Acetate Moiety: The methyl protons of the acetate ion are expected to produce a sharp singlet. The chemical shift of this singlet is pH-dependent but typically appears around 1.9 ppm in neutral aqueous solutions. nih.govchemicalbook.com The integration of this peak relative to the signals from the Dehydroabietylamine portion confirms the 1:1 stoichiometry of the salt.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides further structural confirmation by showing signals for each unique carbon atom in the molecule.

Dehydroabietylamine Moiety: The spectrum will display signals for the aromatic carbons, the quaternary carbons of the fused rings, the various methylene (B1212753) (CH₂) and methine (CH) groups, and the methyl carbons, including those of the isopropyl group.

Acetate Moiety: Two distinct signals are anticipated for the acetate anion: one for the carbonyl carbon (COO⁻) in the highly deshielded region (typically 170-180 ppm) and one for the methyl carbon (CH₃) in the upfield region (around 20-25 ppm). spectrabase.comnih.govcompoundchem.comwisc.edu

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to unambiguously assign all proton and carbon signals and to confirm the stereochemistry of the molecule.

Interactive Data Table: Expected NMR Chemical Shifts for this compound

| Moiety | Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Dehydroabietyl | Aromatic CH | ~6.8 - 7.2 | ~123 - 148 |

| Dehydroabietyl | Isopropyl CH | Multiplet | ~33 |

| Dehydroabietyl | Isopropyl CH₃ | Doublet | ~24 |

| Dehydroabietyl | CH₂-N | Multiplet | ~45 - 55 |

| Dehydroabietyl | Aliphatic CH, CH₂, CH₃ | ~0.8 - 3.0 | ~18 - 50 |

| Acetate | CH₃ | ~1.9 (Singlet) nih.govchemicalbook.com | ~20 - 25 spectrabase.comcompoundchem.com |

| Acetate | COO⁻ | Not Applicable | ~170 - 180 spectrabase.comcompoundchem.com |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The molecular weight of this compound is approximately 345.52 g/mol .

When analyzed by mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), the primary species observed would be the protonated Dehydroabietylamine cation at an m/z corresponding to [C₂₀H₃₁N + H]⁺. The acetate ion may be observed in negative ion mode.

Under electron ionization (EI) or through collision-induced dissociation (CID) in MS/MS experiments, the Dehydroabietylamine cation undergoes characteristic fragmentation. The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.orgpressbooks.pub Fragmentation of amines is often dominated by alpha-cleavage, where the bond between the carbon adjacent to the nitrogen and another carbon is broken, resulting in a resonance-stabilized iminium cation. libretexts.orgpressbooks.pubjove.com Another potential fragmentation pathway for the salt is the neutral loss of acetic acid. The analysis of these fragments provides a fingerprint that confirms the structure of the dehydroabietyl backbone.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum is a plot of infrared light absorbance versus wavenumber.

The key vibrational bands expected for this compound include:

N-H Stretching: As a primary ammonium (B1175870) salt, a broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹, corresponding to the N-H⁺ stretching vibrations. This broad feature is characteristic of ammonium salts. researchgate.netspectroscopyonline.com

C-H Stretching: Absorptions due to the stretching of C-H bonds in the aromatic ring and the aliphatic portions of the molecule are typically observed between 3100 and 2850 cm⁻¹.

Carboxylate (COO⁻) Stretching: The acetate anion gives rise to two characteristic and strong absorption bands:

An asymmetric stretching vibration (νₐₛ) typically in the range of 1650-1540 cm⁻¹. niscpr.res.in911metallurgist.comspectroscopyonline.com

A symmetric stretching vibration (νₛ) in the range of 1450-1360 cm⁻¹. niscpr.res.in911metallurgist.comspectroscopyonline.com

N-H Bending: Ammonium bending vibrations appear around 1600-1500 cm⁻¹.

Aromatic C=C Stretching: Peaks corresponding to the aromatic ring are expected in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H⁺ (Ammonium) | Stretching | 3200 - 2800 spectroscopyonline.com | Strong, Broad |

| C-H (Aromatic/Aliphatic) | Stretching | 3100 - 2850 | Medium to Strong |

| C=O (Carboxylate) | Asymmetric Stretching | 1650 - 1540 niscpr.res.in911metallurgist.comspectroscopyonline.com | Strong |

| N-H⁺ (Ammonium) | Bending | 1600 - 1500 | Medium |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Weak |

| C=O (Carboxylate) | Symmetric Stretching | 1450 - 1360 niscpr.res.in911metallurgist.comspectroscopyonline.com | Strong |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of this compound from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC) is a quick and convenient method to monitor the progress of reactions and to determine the appropriate solvent system for larger-scale purification by column chromatography. For amine compounds, which are basic, standard silica (B1680970) gel can lead to peak tailing. To counteract this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the eluent. silicycle.comwordpress.com

Solvent systems commonly used for the separation of Dehydroabietylamine and related compounds include mixtures of a nonpolar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent like ethyl acetate or diethyl ether. nih.gov The polarity of the solvent system is adjusted to achieve an optimal Rƒ value (retardation factor), typically between 0.2 and 0.4 for effective separation on a column.

Preparative column chromatography, using silica gel as the stationary phase, is the standard method for purifying this compound on a larger scale. The crude product is loaded onto the column and eluted with the solvent system determined by TLC analysis. Fractions are collected and analyzed by TLC to pool the pure product.

Interactive Data Table: Typical TLC/Column Chromatography Systems for Amines

| Stationary Phase | Mobile Phase (Eluent) Examples | Modifier | Purpose |

| Silica Gel | Hexane / Ethyl Acetate | 0.1-2% Triethylamine silicycle.com | General purification of basic compounds |

| Silica Gel | Chloroform / Methanol wordpress.comnih.gov | 1-10% Ammonium Hydroxide rochester.edu | Purification of polar and basic compounds |

| Alumina (basic) | Toluene / Diethyl Ether sciencemadness.org | None needed | Purification of base-sensitive compounds |

Direct analysis of amine salts like this compound by Gas Chromatography (GC) is generally not feasible. The low volatility and high polarity of the salt form, along with the active primary amine group, can lead to poor chromatographic performance, including broad, tailing peaks and irreversible adsorption onto the column.

To overcome these issues, derivatization is employed. This process chemically modifies the analyte to create a more volatile and thermally stable derivative suitable for GC analysis. For a primary amine like Dehydroabietylamine, common derivatization strategies include:

Acylation: The primary amine is reacted with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a stable, less polar amide derivative.

Silylation: An active hydrogen on the amine group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group, by reacting it with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS-amine is more volatile and thermally stable. nih.gov

Carbamate (B1207046) Formation: Reaction with alkyl chloroformates yields carbamate derivatives that exhibit good chromatographic properties. usra.edu

These derivatization reactions target the primary amine, effectively masking its polarity and improving its behavior in the GC system, allowing for accurate separation and quantification.

X-ray Diffraction for Solid-State Structure Determination

X-ray Diffraction (XRD), particularly single-crystal X-ray crystallography, is the most powerful technique for determining the precise three-dimensional atomic arrangement of a crystalline solid like this compound. wikipedia.org This method can unambiguously establish the molecular conformation, stereochemistry, and the packing of molecules and ions within the crystal lattice.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a 3D electron density map of the crystal is generated, from which the positions of all atoms can be determined.

For this compound, a single-crystal X-ray structure would reveal:

The exact bond lengths and angles within both the Dehydroabietylamine cation and the acetate anion.

The conformation of the fused tricyclic ring system.

The nature of the intermolecular interactions, particularly the hydrogen bonding between the ammonium group (N-H⁺) of the cation and the carboxylate group (COO⁻) of the anion, which are crucial for the stability of the crystal lattice. researchgate.netnih.govresearchgate.net

Powder X-ray Diffraction (PXRD) can also be used to analyze polycrystalline samples, providing a characteristic diffraction pattern that serves as a fingerprint for identifying the crystalline phase of the material.

Surface-Sensitive Spectroscopies (e.g., X-ray Photoelectron Spectroscopy (XPS) for Surface Composition)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides detailed information about the elemental composition and chemical states of the atoms on the surface of a material. This methodology is particularly useful for characterizing thin films and surface-modified materials, offering insights into the outermost few nanometers of a sample. In the context of this compound, XPS can be employed to determine the atomic composition of its surface and to identify the chemical bonding states of carbon, nitrogen, and oxygen.

While specific XPS studies focusing solely on this compound are not extensively documented in publicly available literature, the expected binding energies for its constituent functional groups can be inferred from established XPS databases and studies on similar organic compounds. This compound is an organic salt composed of a large hydrocarbon-rich cation (Dehydroabietylammonium) and an acetate anion. The surface composition is therefore expected to reflect the presence of these moieties.

An XPS analysis of a this compound surface would involve irradiating the sample with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment. High-resolution spectra of the C 1s, N 1s, and O 1s regions would provide detailed information about the chemical states.

Expected Research Findings:

A detailed XPS analysis of a this compound surface would be expected to yield the following findings:

C 1s Spectrum: The high-resolution C 1s spectrum would be expected to be complex, with multiple overlapping peaks corresponding to the different carbon environments within the molecule. The primary peak, at approximately 284.8 eV, would be attributed to the numerous C-C and C-H bonds of the alicyclic and aromatic rings of the dehydroabietyl structure. thermofisher.com A distinct shoulder or peak at a slightly higher binding energy, around 286.0 eV, would be indicative of the C-N bond of the amine group. thermofisher.com The acetate group would contribute two peaks at higher binding energies: one for the methyl carbon (C-H) and another for the carboxyl carbon (O-C=O) at approximately 288-289 eV. rsc.org

N 1s Spectrum: The N 1s spectrum is crucial for characterizing the amine functionality. For a primary amine, a single peak is typically observed around 399-400 eV. researchgate.netresearchgate.net However, due to the salt formation with acetic acid, the nitrogen atom is protonated, forming an ammonium species (-NH3+). This protonation leads to a positive shift in the N 1s binding energy, with the peak expected to appear in the range of 401-402 eV. researchgate.netresearchgate.net The exact position would be sensitive to the local chemical environment and the degree of protonation on the surface.

O 1s Spectrum: The O 1s spectrum would be characteristic of the acetate anion. Two distinct oxygen chemical states are present: the carbonyl oxygen (C=O) and the singly bonded oxygen (C-O). These would result in peaks typically observed between 531 eV and 534 eV. xpsfitting.comthermofisher.comsemanticscholar.org Often, these two peaks are not fully resolved and may appear as a single, broader peak.

The quantitative analysis of the peak areas in the XPS spectra would allow for the determination of the elemental ratios on the surface, which should be consistent with the stoichiometry of this compound (C22H35NO2).

Illustrative Data Table:

The following interactive data table provides expected binding energies for the different chemical states of carbon, nitrogen, and oxygen in this compound, based on data from analogous compounds.

| Element | Core Level | Chemical Group | Expected Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H (hydrocarbon) | ~ 284.8 |

| Carbon | C 1s | C-N (amine) | ~ 286.0 |

| Carbon | C 1s | O=C-O (acetate) | ~ 288.5 |

| Nitrogen | N 1s | R-NH3+ (ammonium) | ~ 401.5 |

| Oxygen | O 1s | C=O , C-O - (acetate) | ~ 532.5 |

This illustrative data highlights the utility of XPS in providing a detailed chemical fingerprint of the surface of this compound.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanism Prediction

While specific studies focusing on the use of Density Functional Theory (DFT) to predict the reaction mechanisms of dehydroabietylamine (B24195) acetate (B1210297) are not extensively documented in publicly available literature, the principles of quantum chemical calculations are broadly applicable. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly useful for predicting the geometry, reaction energies, and activation barriers of chemical reactions.

For a compound like dehydroabietylamine, which serves as a precursor to various derivatives, DFT could be employed to:

Model reaction pathways: For instance, in the synthesis of Schiff bases or amide derivatives from dehydroabietylamine, DFT could elucidate the step-by-step mechanism, identify transition states, and calculate the energy profile of the reaction. This would help in understanding the feasibility of a proposed synthetic route and in optimizing reaction conditions.

Investigate electronic properties: Calculations of molecular orbitals (e.g., HOMO and LUMO) and charge distributions can provide insights into the reactivity of the dehydroabietylamine molecule. For example, the nitrogen atom of the amine group is a nucleophilic center, and DFT can quantify its reactivity towards various electrophiles.

Although not directly on the acetate salt, theoretical chemistry has been listed as a keyword in studies involving the synthesis of novel dehydroabietylamine derivatives, suggesting that such computational approaches are relevant to this class of compounds. nih.gov

Prediction of Stereochemical Outcomes and Conformational Analysis

The stereochemistry and conformation of dehydroabietylamine are fundamental to its properties and applications, particularly its use as a chiral resolving agent. Computational methods can be used to predict the most stable conformations of the molecule and to understand the stereochemical outcomes of its reactions.

The rigid tricyclic structure of dehydroabietylamine limits its conformational flexibility. X-ray crystallography studies of dehydroabietylamine derivatives provide experimental validation of their solid-state conformations. For instance, the crystal structure of N-(2-Pyridylmethyleneamino)dehydroabietylamine reveals that the two cyclohexane (B81311) rings (B and C) form a trans ring junction, with the B ring in a half-chair conformation and the C ring in a classic chair conformation. nih.gov Similarly, a thiophene (B33073) Schiff-base derivative of dehydroabietylamine also shows the two aliphatic rings in a stable conformation. nih.gov

Table 1: Crystallographic Data of a Dehydroabietylamine Derivative

| Parameter | Value |

|---|---|

| Compound | N-(2-Pyridylmethyleneamino)dehydroabietylamine |

| Molecular Formula | C₂₆H₃₃N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 11.294 (2) |

| b (Å) | 6.0870 (12) |

| c (Å) | 16.129 (3) |

| β (°) | 98.71 (3) |

| V (ų) | 1096.0 (4) |

| Z | 2 |

Data sourced from a study on N-(2-Pyridylmethyleneamino)dehydroabietylamine. nih.gov

Computational conformational analysis, using methods like molecular mechanics or DFT, can complement this experimental data. Such analyses can predict the relative energies of different conformers in the gas phase or in solution, providing a more complete picture of the molecule's three-dimensional structure. For a molecule with multiple chiral centers like dehydroabietylamine, understanding its preferred conformation is crucial for its role in chiral recognition, where it forms diastereomeric salts with racemic acids, allowing for their separation. researchgate.net

Q & A

Basic Research Questions

Q. How can dehydroabietylamine acetate be synthesized and purified for laboratory use?

- Methodology : Dissolve (+)-dehydroabietylamine in toluene, add acetic acid in a 1:1 molar ratio, and allow crystallization at low temperatures. Recrystallize the acetate salt from methanol. Purify via extraction with Et₂O after basification with NaOH, followed by drying over Na₂SO₄ and vacuum evaporation .

- Key Steps : Monitor crystallization efficiency using melting point (mp 44.2°C) and confirm purity via HRMS ([M + H]+ calc. 286.2529) .

Q. What analytical techniques are essential for characterizing this compound?

- Core Methods :

- ¹H/¹³C NMR : Assign peaks to confirm tricyclic diterpene structure (e.g., aromatic protons at δ 6.891–7.183 ppm, methyl groups at δ 0.891–1.224 ppm) .

- HRMS : Validate molecular ion ([M + H]+ 286.2540) and isotopic patterns .

- Optical Rotation : Measure [α]²²_D (e.g., +44.348° in CHCl₃) to confirm enantiomeric purity .

Q. How can researchers screen for basic biological activities of dehydroabietylamine derivatives?

- Approach : Use standardized assays:

- Antibacterial : Broth microdilution (MIC determination) .

- Antioxidant : DPPH radical scavenging assay .

- Preliminary Cytotoxicity : MTT/CCK-8 assays on common cell lines (e.g., HepG-2, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of dehydroabietylamine derivatives?

- Strategy :

- Modify Functional Groups : Introduce nitrogen-containing side chains (e.g., piperazine, cyclen) to enhance antitumor activity (IC₅₀ values: 23.56–78.92 μM in MCF-7 cells) .

- Halogen Substitution : Add Cl or Br to the aromatic ring to improve kinase inhibition (e.g., EGFR IC₅₀ reduction by 40% with para-Cl substitution) .

- B/C Ring Modifications : Prioritize B-ring oxidation or C-ring functionalization to explore novel bioactivities .

Q. What experimental designs resolve contradictions in reported bioactivity data?

- Solutions :

- Cross-Validation : Replicate assays using identical cell lines (e.g., HepG-2 vs. MCF-7) and protocols .

- Orthogonal Assays : Confirm apoptosis via flow cytometry (e.g., Annexin V/PI staining) alongside cytotoxicity data .

- Dose-Response Analysis : Compare IC₅₀ values across studies, ensuring consistent molarity and exposure times .

Q. How can multi-target mechanisms of dehydroabietylamine derivatives be investigated?

- Integrated Methods :

- Kinase Profiling : Use homogeneous time-resolved fluorescence (HTRF) for high-throughput screening against tyrosine kinases (e.g., EGFR, VEGFR) .

- DNA Interaction Studies : Employ UV-Vis spectroscopy and fluorescence quenching to assess intercalation (e.g., Δλ = 15 nm shift with ctDNA) .

- Molecular Docking : Model interactions with kinase ATP-binding pockets or DNA grooves using AutoDock/Vina .

Methodological Recommendations

- Synthetic Challenges : Optimize solvent polarity (e.g., toluene/MeOH ratio) to improve acetate salt yield .

- Advanced Characterization : Pair NMR with X-ray crystallography for absolute configuration confirmation (if single crystals form) .

- Data Reproducibility : Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize variability in bioassays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.